Cas no 117459-38-8 (2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide)

2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound featuring a benzamide core functionalized with a chloroacetamido group and a furan-2-ylmethyl substituent. This structure confers reactivity suitable for further derivatization, particularly in pharmaceutical and agrochemical research. The chloroacetamido moiety offers a versatile handle for nucleophilic substitution reactions, enabling the introduction of additional functional groups. The furan ring enhances potential bioactivity, making the compound a valuable intermediate in medicinal chemistry. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive chloroacetyl group, requiring appropriate safety measures during use.
2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide structure
117459-38-8 structure
Product Name:2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide
CAS No:117459-38-8
MF:C14H13ClN2O3
MW:292.717622518539
MDL:MFCD08245276
CID:3109008
PubChem ID:9361761
Update Time:2025-06-22

2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide
    • EN300-23428
    • AKOS001224648
    • UPCMLD0ENAT5544153:001
    • 117459-38-8
    • G37949
    • 2-(2-chloroacetamido)-N-(furan-2-ylmethyl)benzamide
    • Z147647982
    • 2-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)benzamide
    • 2-(2-chloroacetamido)-N-[(furan-2-yl)methyl]benzamide
    • 2-(2-chloroacetamido)-N-((furan-2-yl)methyl)benzamide
    • 101-885-7
    • 2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide
    • MDL: MFCD08245276
    • Inchi: 1S/C14H13ClN2O3/c15-8-13(18)17-12-6-2-1-5-11(12)14(19)16-9-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,19)(H,17,18)
    • InChI Key: XKCUEYYBBXOLDO-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC=CC=1C(NCC1=CC=CO1)=O)=O

Computed Properties

  • Exact Mass: 292.0614700g/mol
  • Monoisotopic Mass: 292.0614700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.3Ų

2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide Pricemore >>

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2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide Related Literature

Additional information on 2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide

Professional Introduction to Compound with CAS No. 117459-38-8 and Product Name: 2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide

Compound with the CAS number 117459-38-8 and the product name 2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The unique combination of functional groups, including the chloroacetamido and furan-2-ylmethyl moieties, contributes to its distinctive chemical properties and biological activities.

The chloroacetamido group is a well-known pharmacophore that enhances the solubility and bioavailability of molecules, making it a valuable component in medicinal chemistry. Its presence in the compound suggests that it may interact with biological targets in a manner conducive to therapeutic effects. On the other hand, the furan-2-ylmethyl group introduces a heterocyclic structure that is often associated with enhanced binding affinity and selectivity towards biological receptors. This dual functionality makes the compound a promising candidate for further investigation in various therapeutic areas.

Recent research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in addressing complex diseases. The compound in question has been studied for its potential role in modulating biological pathways associated with inflammation, cancer, and neurological disorders. Preliminary studies indicate that it may exhibit inhibitory activity against certain enzymes and receptors, which are critical targets in modern drug discovery.

One of the most intriguing aspects of this compound is its mechanism of action. The interplay between the chloroacetamido and furan-2-ylmethyl groups likely contributes to its ability to interact with multiple biological targets simultaneously. This multitargeting approach is increasingly recognized as a strategy to develop more effective and less toxic drugs. The compound's potential to disrupt key signaling pathways involved in disease progression makes it an attractive candidate for further development.

In vitro studies have demonstrated promising results regarding the compound's efficacy in reducing inflammation and inhibiting the growth of certain cancer cell lines. These findings are particularly significant given the growing demand for novel anti-inflammatory agents and chemotherapeutic drugs. The compound's ability to modulate inflammatory responses without causing significant side effects is a crucial factor that could enhance its clinical applicability.

The synthesis of 2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide involves a series of well-established chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are employed to construct the complex molecular framework efficiently.

The structural features of this compound also make it a valuable tool for computational chemistry studies. Molecular modeling techniques can be used to predict how it interacts with biological targets at an atomic level. These insights can guide further modifications to optimize its pharmacological properties. The integration of experimental data with computational methods provides a comprehensive understanding of the compound's behavior, which is essential for successful drug development.

Future research directions include exploring the compound's potential in preclinical studies and clinical trials. By evaluating its safety profile and therapeutic efficacy in animal models, scientists can gather critical data to support its translation into clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process.

The development of new drugs is a complex and multidisciplinary endeavor that requires expertise from various fields, including organic chemistry, biochemistry, pharmacology, and medicine. The compound 2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery. Its unique structure and promising biological activities make it a cornerstone in ongoing research efforts aimed at addressing unmet medical needs.

In conclusion, Compound with CAS No. 117459-38-8 represents a significant advancement in pharmaceutical chemistry due to its intricate molecular structure and potential applications in drug development. The presence of key functional groups such as the chloroacetamido and furan-2-ylmethyl moieties contributes to its distinctive chemical properties and biological activities. Ongoing research suggests that this compound may play a crucial role in modulating key biological pathways associated with various diseases.

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